molecular formula C11H19N3S B1332479 4-(1-Adamantyl)-3-thiosemicarbazide CAS No. 52662-65-4

4-(1-Adamantyl)-3-thiosemicarbazide

Cat. No. B1332479
CAS RN: 52662-65-4
M. Wt: 225.36 g/mol
InChI Key: XIOUDVJTOYVRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Adamantyl)-3-thiosemicarbazide is a chemical compound that serves as a precursor for the synthesis of various thiosemicarbazones with an adamantane skeleton. This compound is of interest due to its potential biological activities, which include antimicrobial and anticancer properties. The adamantane moiety is a bulky, cage-like structure that is known to confer unique physical and chemical properties to the compounds it is part of .

Synthesis Analysis

The synthesis of thiosemicarbazones containing the adamantane skeleton involves the reaction of 4-(1-adamantyl)-3-thiosemicarbazide with various substituted acetophenones and benzaldehydes. This process yields a series of compounds that are then tested for their biological activities. The synthesis of these compounds is crucial as it allows for the exploration of structure-activity relationships, particularly in the context of antimicrobial and anticancer research .

Molecular Structure Analysis

The molecular structure of 4-(1-adamantyl)-3-thiosemicarbazide and its derivatives is characterized by the presence of the adamantane core, which is known to influence the biological activity of the compounds. The structure-activity relationship of these compounds has been further elucidated through 3D-QSAR studies, which highlight the importance of steric and electronic factors in determining their potency as anti-tuberculosis agents. Specifically, bulky and electronegative substitutions at the para position of the phenyl ring have been found to be favorable for anti-tuberculosis activity .

Chemical Reactions Analysis

The chemical reactivity of 4-(1-adamantyl)-3-thiosemicarbazide derivatives is demonstrated in their ability to undergo cyclization reactions. For example, the cyclization of 1-(1-adamantylcarbonyl)-4-substituted thiosemicarbazides with sulfuric acid or phosphorus oxychloride leads to the formation of 2-(1-adamantyl)-5-amino-1,3,4-thiadiazoles. Interestingly, an unexpected debenzylation reaction occurs when 1-(1-adamantylcarbonyl)-4-benzylthiosemicarbazide is cyclized with sulfuric acid, leading to a debenzylated thiadiazole product .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1-adamantyl)-3-thiosemicarbazide derivatives are influenced by the adamantane core, which imparts a degree of rigidity and bulkiness to the molecule. These properties are significant when considering the biological activity of the compounds, as they affect the way these molecules interact with biological targets. The adamantane structure is known to enhance lipophilicity, which can improve the ability of these compounds to cross cell membranes and reach intracellular targets .

Scientific Research Applications

Synthesis and Bioactivity

  • Antifungal and Antibacterial Properties : 4-(1-Adamantyl)-3-thiosemicarbazide demonstrates significant antifungal activity against Candida albicans and inhibitory activity against various bacteria including Enterococcus faecalis, Staphylococcus aureus, and Bacillus cereus. The compound, when reacted with substituted acetophenones and benzaldehydes, forms thiosemicarbazones that exhibit these properties (Pham et al., 2020).

  • Antimicrobial and Anti-Proliferative Activities : Another study showed that derivatives of 4-(1-Adamantyl)-3-thiosemicarbazide, specifically thiosemicarbazones, displayed broad-spectrum antibacterial activities and significant antifungal activity. Additionally, some of these compounds exhibited notable anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).

  • Potential Antitumor Agents : Adamantyl thiosemicarbazide derivatives have been synthesized and tested for their antitumor activity. Some of these derivatives showed broad spectrum antitumor activity and moderate selectivity toward certain cancer cell lines (El-Sherbeny et al., 2003).

Other Applications

  • Hypoglycemic Activities : Certain N-(1-Adamantyl)carbothioamide derivatives, related to 4-(1-Adamantyl)-3-thiosemicarbazide, demonstrated oral hypoglycemic activity in streptozotocin-induced diabetic rats. One of the compounds, specifically, showed a significant reduction in serum glucose levels (Al-Abdullah et al., 2015).

  • Anti-Inflammatory Activities : Some derivatives of 4-(1-Adamantyl)-3-thiosemicarbazide, particularly those involving 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, have shown potent anti-inflammatory activity in in vivo studies, as observed in rat models of carrageenin-induced paw edema (Kadi et al., 2007).

  • Anti-Tuberculosis Activity : Certain hydrazide, semicarbazide, and thiosemicarbazide derivatives of 4-(adamantan-1-yl)quinoline, including those related to 4-(1-Adamantyl)-3-thiosemicarbazide, have been synthesized and shown significant anti-tuberculosis activity. This includes a potent inhibitory effect against the Mycobacterium tuberculosis H37Rv strain (Patel et al., 2014).

  • arbazide, have been synthesized and evaluated for their anticancer potential. These compounds have shown activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Kozyra et al., 2022; Pitucha et al., 2020).

Safety And Hazards

The safety and hazards associated with “4-(1-Adamantyl)-3-thiosemicarbazide” would likely depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation5.


Future Directions

The future directions for research on “4-(1-Adamantyl)-3-thiosemicarbazide” could include further studies on its synthesis, properties, and potential biological activities. Given the known activities of adamantyl compounds and thiosemicarbazides, it could be of interest for applications in medicinal chemistry and drug discovery6.


properties

IUPAC Name

1-(1-adamantyl)-3-aminothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOUDVJTOYVRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354052
Record name 4-(1-Adamantyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Adamantyl)-3-thiosemicarbazide

CAS RN

52662-65-4
Record name 4-(1-Adamantyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52662-65-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1.5 g (0.03 mol) of hydrazine hydrate in 50 mL of EtOH was treated with 3.86 g (0.02 mol) of 1-adamantyl isothiocyanate, and stirred for 1 hr at room temp. The product was collected and washed 2 times with EtOH, affording 4.33 g (96%) of 4-(1-adamantyl)-3-thiosemicarbazide, mp 206°-207° C. dec. This thiosemicarbazide is disclosed in Chemical Abstracts, 70:11223 (1969); and in U.S. Pat. No. 3,406,180.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Adamantyl)-3-thiosemicarbazide
Reactant of Route 2
Reactant of Route 2
4-(1-Adamantyl)-3-thiosemicarbazide
Reactant of Route 3
Reactant of Route 3
4-(1-Adamantyl)-3-thiosemicarbazide
Reactant of Route 4
Reactant of Route 4
4-(1-Adamantyl)-3-thiosemicarbazide
Reactant of Route 5
4-(1-Adamantyl)-3-thiosemicarbazide
Reactant of Route 6
4-(1-Adamantyl)-3-thiosemicarbazide

Citations

For This Compound
4
Citations
VH Pham, TPD Phan, DC Phan, BD Vu - Molecules, 2020 - mdpi.com
Reaction of 4-(1-adamantyl)-3-thiosemicarbazide (1) with numerous substituted acetophenones and benzaldehydes yielded the corresponding thiosemicarbazones containing …
Number of citations: 25 www.mdpi.com
BD Vu - 2021 - videleaf.com
Reaction of 4-(1-adamantyl)-3-thiosemicarbazide (1) with numerous substituted acetophenones and benzaldehydes yielded the corresponding thiosemicarbazones containing …
Number of citations: 2 videleaf.com
MD Hall, KR Brimacombe, MS Varonka… - Journal of medicinal …, 2011 - ACS Publications
Cancer multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters presents a significant unresolved clinical challenge. One strategy to resolve MDR is to …
Number of citations: 124 pubs.acs.org
AA Al-Mutairi, MA Al-Alshaikh, HA Ghabbour… - … New Crystal Structures, 2020 - degruyter.com
C 11 H 19 N 3 S, monoclinic, C2/m (no. 12), a = 10.789(3) Å, b = 6.959(3) Å, c = 15.196(4) Å, β = 96.843(13), V = 1132.7(6) Å 3 , Z = 4, R gt (F) = 0.0568, wR ref (F 2 ) = 0.1414, T = 293(2…
Number of citations: 2 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.